molecular formula C10H18ClNO2 B2612887 Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride CAS No. 1983157-41-0

Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride

Cat. No.: B2612887
CAS No.: 1983157-41-0
M. Wt: 219.71
InChI Key: AMBMLYMXCBNDFK-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for spirocyclic compounds, incorporating specific structural descriptors that precisely define the molecular architecture. The compound name begins with the ethyl carboxylate substituent designation, followed by the numerical position indicator "6" which specifies the location of the nitrogen heteroatom within the spirocyclic framework. The "azaspiro[2.5]octane" portion indicates the presence of a nitrogen-containing spirocyclic system consisting of a two-carbon cyclopropane ring fused to a five-carbon chain that, together with the spiro carbon, forms a six-membered ring, creating an eight-carbon skeletal framework in total.

The spiro nomenclature system utilizes square brackets to denote the number of atoms in each ring component, with the notation "[2.5]" indicating that one ring contains two carbon atoms (the cyclopropane) while the other contains five carbon atoms plus the spiro center. The "octane" designation reflects the total number of skeletal atoms in the spirocyclic system, while the "1-carboxylate" specification identifies the position of the ethyl ester functional group on the cyclopropane ring. The "hydrochloride" suffix indicates the presence of the chloride counterion, which forms an ionic association with the protonated nitrogen atom to create the salt form of the compound.

This systematic naming convention enables unambiguous identification of the compound's structural features and facilitates accurate communication within the scientific community. The nomenclature also reflects the compound's classification within the broader category of azaspiro compounds, which represent nitrogen-containing spirocyclic structures that have gained increasing attention in medicinal chemistry due to their potential biological activities and synthetic accessibility.

Molecular Formula and Weight Analysis

The molecular composition of this compound is precisely defined by the molecular formula C₁₀H₁₈ClNO₂, which accounts for all constituent atoms including the hydrochloride salt formation. This formulation represents the complete ionic compound, incorporating both the organic cation and the chloride anion that together constitute the stable salt form. The molecular weight has been determined to be 219.71 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.

The elemental composition analysis reveals important insights into the compound's structural characteristics and chemical behavior. The presence of ten carbon atoms reflects the spirocyclic backbone plus the ethyl ester substituent, while the eighteen hydrogen atoms indicate the degree of saturation within the molecular framework. The single nitrogen atom represents the heteroatom incorporation within the six-membered ring component, and the two oxygen atoms correspond to the carboxylate functional group. The chlorine atom originates from the hydrochloric acid used in salt formation, which serves to protonate the basic nitrogen center and create a more stable, crystalline material suitable for handling and storage.

Molecular Parameter Value Significance
Molecular Formula C₁₀H₁₈ClNO₂ Complete salt composition
Molecular Weight 219.71 g/mol Stoichiometric reference
Carbon Content 10 atoms Spirocyclic framework + ethyl group
Hydrogen Content 18 atoms Saturation indicator
Nitrogen Content 1 atom Heterocyclic incorporation
Oxygen Content 2 atoms Carboxylate functionality
Chlorine Content 1 atom Salt formation component

The free base form of the compound, prior to hydrochloride salt formation, exhibits the molecular formula C₁₀H₁₇NO₂ with a correspondingly lower molecular weight. This distinction is crucial for understanding the compound's behavior in different chemical environments and for accurate analytical characterization. The protonation state significantly influences the compound's solubility, stability, and reactivity profiles, making the hydrochloride salt form particularly valuable for pharmaceutical and synthetic applications.

Crystallographic and Stereochemical Features

The stereochemical complexity of this compound arises from multiple sources of chirality inherent to the spirocyclic framework. Spirocyclic compounds can exhibit various forms of chirality, including central chirality from asymmetric carbon centers and axial chirality resulting from the twisted arrangement of the constituent rings. The spiro carbon atom, while quaternary in nature, serves as a point of ring fusion that constrains the three-dimensional arrangement of the molecular framework and influences the overall stereochemical profile.

The cyclopropane ring component introduces significant ring strain into the molecular structure, with the three-membered ring system exhibiting substantial angular distortion from ideal tetrahedral geometry. This strain contributes to the compound's reactivity profile and influences its conformational preferences. The six-membered piperidine ring adopts chair-like conformations that minimize steric interactions while accommodating the geometric constraints imposed by the spiro fusion. The nitrogen heteroatom within this ring can adopt different protonation states, with the hydrochloride salt form featuring a protonated nitrogen center that affects both the electronic distribution and the crystal packing arrangements.

Crystallographic analysis of related azaspiro[2.5]octane derivatives has revealed important insights into the solid-state structures of these compounds. The rigid spirocyclic framework restricts conformational flexibility, leading to well-defined three-dimensional arrangements that can be precisely characterized through diffraction techniques. The presence of the ethyl carboxylate substituent introduces additional conformational degrees of freedom through rotation about the carbon-carbon and carbon-oxygen bonds, while the hydrochloride salt formation enables the formation of hydrogen bonding networks that stabilize the crystal lattice.

The stereochemical assignments for azaspiro compounds follow established Cahn-Ingold-Prelog priority rules, with modifications necessary to account for the unique connectivity patterns present in spirocyclic systems. Recent advances in enzymatic synthesis have enabled the production of azaspiro[2.y]alkanes with excellent diastereo- and enantioselectivity, achieving diastereomeric ratios exceeding 99.5:0.5 and enantiomeric ratios greater than 99.5:0.5. These developments highlight the importance of stereochemical control in azaspiro compound synthesis and the potential for accessing specific stereoisomers for biological evaluation.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. Mass spectrometry analysis reveals characteristic fragmentation patterns and molecular ion peaks that confirm the molecular composition and structural integrity of the compound. The protonated molecular ion exhibits a mass-to-charge ratio of 184.13321 for the [M+H]⁺ adduct of the free base form, while various other adduct formations provide additional confirmation of the molecular weight and elemental composition.

The predicted collision cross section values for different adduct formations provide valuable information for ion mobility spectrometry and structural characterization studies. The sodium adduct [M+Na]⁺ exhibits a predicted collision cross section of 153.4 Ų, while the ammonium adduct [M+NH₄]⁺ shows a value of 161.5 Ų, reflecting the different three-dimensional arrangements adopted by these ionized species in the gas phase. These measurements contribute to the understanding of the compound's conformational behavior and provide reference data for analytical method development.

Mass Spectrometry Adduct m/z Value Predicted Collision Cross Section (Ų)
[M+H]⁺ 184.13321 146.3
[M+Na]⁺ 206.11515 153.4
[M-H]⁻ 182.11865 149.6
[M+NH₄]⁺ 201.15975 161.5
[M+K]⁺ 222.08909 151.3

Infrared spectroscopy provides essential information about the functional groups present within the molecular structure. The carboxylate ester functionality exhibits characteristic absorption bands in the carbonyl stretching region, typically appearing between 1680-1750 cm⁻¹ as a strong absorption. The carbon-oxygen stretching vibrations of the ester group appear in the 1210-1320 cm⁻¹ region, while the carbon-hydrogen stretching vibrations from the ethyl group and spirocyclic framework contribute to absorptions in the 2800-3000 cm⁻¹ range.

The nitrogen-containing heterocycle contributes specific spectroscopic signatures that distinguish it from purely carbocyclic systems. Secondary amine functionalities typically exhibit carbon-nitrogen stretching vibrations in the 1020-1200 cm⁻¹ region, while nitrogen-hydrogen bending modes appear in the 660-900 cm⁻¹ range. The protonated nitrogen in the hydrochloride salt form may exhibit broader absorption patterns due to hydrogen bonding interactions with the chloride counterion.

Nuclear magnetic resonance spectroscopy provides detailed information about the carbon and hydrogen environments within the spirocyclic framework. The spiro carbon atom typically appears as a quaternary carbon signal in carbon-13 nuclear magnetic resonance spectra, while the cyclopropane carbons exhibit characteristic chemical shifts reflecting their strained ring environment. The piperidine ring carbons show chemical shifts consistent with saturated aliphatic environments, with the carbon adjacent to nitrogen appearing slightly downfield due to the electronegativity of the heteroatom. Proton nuclear magnetic resonance analysis reveals the complex coupling patterns arising from the rigid spirocyclic framework and provides valuable information for conformational analysis and structural verification.

Properties

IUPAC Name

ethyl 6-azaspiro[2.5]octane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-2-13-9(12)8-7-10(8)3-5-11-6-4-10;/h8,11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBMLYMXCBNDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1983157-41-0
Record name ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride typically involves the reaction of ethyl chloroformate with 6-azaspiro[2.5]octane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at room temperature to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the compound’s potential hazards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Methyl 6-azaspiro[2.5]octane-1-carboxylate Hydrochloride

  • Structure : Replaces the ethyl ester with a methyl group.
  • Molecular Formula: C₉H₁₆ClNO₂ (MW: 205.68) vs. C₁₀H₁₈ClNO₂ (Ethyl variant) .
  • Synthesis : Synthesized via similar routes but shows intermittent stock shortages, unlike the ethyl variant, which is widely available .
  • Applications : Used in analogous drug discovery workflows but may offer distinct metabolic profiles due to reduced lipophilicity from the smaller ester group.

Ethyl 6,6-Difluorospiro[2.5]octane-1-carboxylate

  • Structure : Differs by replacing the nitrogen atom with two fluorine atoms at the 6-position.
  • Molecular Formula : C₁₁H₁₆F₂O₂ (MW: 218.24) .
  • Lacks the nitrogen atom critical for hydrogen bonding in biological systems, which may reduce affinity for enzymes like cytochrome bc1 .

Methyl 1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate Hydrochloride

  • Structure: Substitutes nitrogen with oxygen (6-oxaspiro) and adds an aminomethyl group.
  • Molecular Formula : C₁₀H₁₇ClF₃N (MW: 243.70) .
  • Functional Impact: Oxygen introduces polarity, increasing aqueous solubility. The aminomethyl group enables conjugation or derivatization, expanding utility in peptide-mimetic drug design.

Insights :

  • Lower yields in spiro compounds (48%) vs. non-spiro analogs (e.g., 99% for Compound 66) suggest steric challenges in spiro ring formation .
  • Fluorinated analogs exhibit comparable yields but distinct pharmacokinetic properties.

Pharmacological and Industrial Relevance

  • Antimalarial Activity: Ethyl 6-azaspiro derivatives (e.g., Compound 67) inhibit cytochrome bc1, with IC₅₀ values comparable to non-spiro quinolones .
  • Commercial Availability : Over 15 suppliers globally, including Struchem Co Ltd and HANGZHOU TOYOND BIOTECH, ensure accessibility for research .
  • Purity : Typically ≥97% (HPLC), critical for reproducible drug development .

Biological Activity

Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H18_{18}ClNO2_2
  • CAS Number : 1983157-41-0
  • Molecular Weight : 219.71 g/mol

The compound features a spirocyclic structure that integrates an azaspiro ring with an octane framework, which contributes to its distinct chemical properties and biological activities.

This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows it to bind effectively, potentially inhibiting enzymatic activity and modulating receptor functions. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered biochemical processes.
  • Receptor Modulation : It has been investigated for its ability to interact with neurotransmitter receptors, particularly in the context of neuropsychiatric disorders.

Biological Activity

Research has indicated that this compound possesses various biological activities, notably:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential for use in antimicrobial therapies .
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, suggesting a potential role in cancer treatment .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
6-Azaspiro[2.5]octane hydrochlorideSimilar spirocyclic structure without ethyl esterPotentially similar biological activity
Methyl 6-azaspiro[2.5]octane-1-carboxylateMethyl ester group instead of ethylInvestigated for similar applications
6-Azaspiro[2.5]octane-1-carboxylic acidContains a carboxylic acid functional groupExplored for different reactivity
6-tert-butyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylateIncorporates a tert-butyl groupPotential neuroprotective effects

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity :
    • A study demonstrated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Anticancer Properties :
    • In vitro assays revealed that this compound could reduce the viability of various cancer cell lines by inducing apoptosis .
  • Neuropharmacological Effects :
    • Research indicated that the compound may act as a modulator of metabotropic glutamate receptors, which are implicated in several neuropsychiatric disorders .

Q & A

Q. How should researchers address low reproducibility in spirocyclic ring formation?

  • Ensure precise stoichiometry of reagents (e.g., sodium borohydride for reductions) and monitor reaction progress via TLC or inline spectroscopy. Impurities in starting materials (e.g., residual amines) can hinder cyclization; pre-purification via recrystallization or distillation is recommended .

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